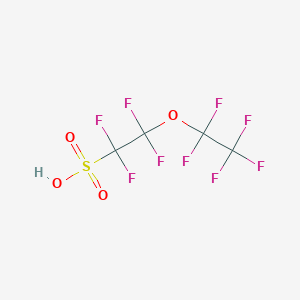

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid

Beschreibung

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O4S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16/h(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGUAQKOHAABLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379814 | |

| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113507-82-7 | |

| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(2-ethoxyethane)sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical and Structural Characterization of the Perfluorosulfonic Acid (PFSA) Ionomer CAS 111173-25-2

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the chemical structure, properties, synthesis, and characterization of the polymer associated with CAS number 111173-25-2. This material is identified as a short-side-chain (SSC) perfluorosulfonic acid (PFSA) ionomer, a copolymer of tetrafluoroethylene and a sulfonyl fluoride vinyl ether, widely known under the trade name Aquivion®. We will explore its fundamental physicochemical properties, outline a representative synthesis protocol, detail key analytical methodologies for its characterization, and discuss its primary applications in electrochemical systems. Furthermore, we will touch upon the broader context of fluorinated polymers in controlled drug release, providing relevant insights for professionals in drug development.

Introduction and Chemical Identity

The compound registered under CAS number 111173-25-2 is a high-performance fluoropolymer classified as a perfluorosulfonic acid (PFSA) ionomer. Unlike its long-side-chain (LSC) analogue, Nafion®, this polymer possesses a shorter ether-linked side chain, which imparts distinct physicochemical properties.[1][2][3] Its formal chemical name is Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-[(trifluoroethenyl)oxy]-, polymer with tetrafluoroethene.[4][5][6][7]

The fundamental structure consists of a robust, hydrophobic polytetrafluoroethylene (PTFE) backbone, providing exceptional thermal and chemical stability.[8][9] Covalently bonded to this backbone are perfluorinated side chains terminating in a sulfonic acid (-SO₃H) functional group. These hydrophilic groups are responsible for the material's ion-exchange capabilities and proton conductivity.[8][10]

The synthesis involves the copolymerization of tetrafluoroethylene (TFE) with a specific sulfonyl fluoride vinyl ether (SFVE) monomer, F₂C=CF-O-(CF₂)₂-SO₂F.[11][12][13][14] The resulting polymer is then hydrolyzed to convert the sulfonyl fluoride (-SO₂F) groups into sulfonic acid (-SO₃H) groups, rendering the polymer ionically conductive.

Below is a diagram illustrating the chemical structure of the repeating units in the final hydrolyzed polymer.

Caption: Repeating unit of the short-side-chain PFSA Ionomer (CAS 111173-25-2).

Physicochemical Properties

The unique combination of a hydrophobic backbone and hydrophilic functional groups gives this polymer a distinct set of properties. The short side chain, in particular, allows for higher crystallinity and a higher glass transition temperature compared to LSC ionomers, which contributes to improved mechanical properties and performance at elevated temperatures.[1][2][12]

Key physicochemical data for the monomer unit and the polymer (commercial designation Aquivion®) are summarized below.

| Property | Value | Source(s) |

| Monomer Unit Properties | ||

| CAS Number | 111173-25-2 | [4][5][6][7][15] |

| Molecular Formula (Monomer) | C₆HF₁₁O₄S | [4][15] |

| Molecular Weight (Monomer) | 378.12 g/mol | [15] |

| Exact Mass (Monomer) | 377.94198947 Da | [15] |

| LogP (Octanol-Water) | 5.18330 | [4] |

| Topological Polar Surface Area | 72 Ų | [15] |

| Polymer Properties (Aquivion®) | ||

| Form | Pellets, Powders, Membranes, or Dispersions | [12][16][17] |

| Density (Membrane) | ~1.15 g/cm³ (at 20°C) | [12] |

| Equivalent Weight (EW) | 790 - 980 g/eq | [11][12] |

| Ion Exchange Capacity (IEC) | 1.02 - 1.27 meq/g | [12] |

| Glass Transition Temp (Tg) | 120-140 °C | [17] |

| Thermal Stability | Stable up to 230 °C | [13][17] |

| Water Uptake | Higher than LSC ionomers at the same EW | [1][2] |

| Acidity (Hammett Function) | -12 (Superacid) | [16][18] |

Polymer Synthesis: A Representative Workflow

The synthesis of PFSA ionomers is a complex process typically performed via aqueous emulsion polymerization, a method well-suited for gaseous monomers like TFE.[19] The process can be conceptually broken down into two main stages: copolymerization and hydrolysis.

Caption: Generalized workflow for the synthesis of PFSA ionomers.

Experimental Protocol: Emulsion Copolymerization

Causality Statement: Emulsion polymerization is the preferred method because it effectively manages the heat generated during the highly exothermic polymerization of TFE and allows for the creation of high molecular weight polymers at fast reaction rates. The use of a perfluorinated surfactant is critical to avoid chain transfer reactions that can occur with hydrocarbon-based surfactants.

-

Reactor Preparation: A high-pressure, stirred autoclave reactor is charged with deionized, deoxygenated water and a perfluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO). The system is purged with nitrogen to remove oxygen, which can inhibit free-radical polymerization.

-

Monomer Introduction: The liquid SFVE monomer (F₂C=CF-O-(CF₂)₂-SO₂F) is added to the reactor. The reactor is then pressurized with gaseous TFE to the target operating pressure.

-

Initiation: The reaction is initiated by introducing a water-soluble free-radical initiator, such as ammonium persulfate (APS). The temperature is raised to the desired setpoint (e.g., 60-80°C) to start the polymerization.

-

Polymerization Run: TFE is continuously fed into the reactor to maintain a constant pressure as it is consumed. The reaction is allowed to proceed for several hours until the desired polymer concentration in the latex is achieved.

-

Termination & Venting: The TFE feed is stopped, and the reactor is cooled. Unreacted TFE is carefully vented, and the resulting polymer latex (a stable dispersion of the -SO₂F precursor polymer in water) is collected.

Experimental Protocol: Hydrolysis and Acidification

Causality Statement: The precursor polymer with sulfonyl fluoride (-SO₂F) groups is not ionically conductive. A two-step hydrolysis and acidification process is required to convert these groups into the active sulfonic acid (-SO₃H) form.

-

Base Hydrolysis: The polymer dispersion (or isolated polymer) is treated with a basic solution, typically aqueous potassium hydroxide (KOH), at an elevated temperature (e.g., 80-90°C) for several hours. This converts the -SO₂F groups to the potassium sulfonate salt (-SO₃K).

-

Washing: The polymer is thoroughly washed with deionized water to remove excess base and salts.

-

Acidification: The polymer is then immersed in a strong acid solution (e.g., 1-2 M HCl or H₂SO₄) at an elevated temperature. This ion-exchange step replaces the K⁺ ions with H⁺ ions, yielding the final sulfonic acid form (-SO₃H).

-

Final Washing: The final polymer is washed extensively with deionized water until the washings are neutral to remove any residual acid. The material can then be dried or processed into membranes via melt extrusion.[12]

Analytical Characterization Workflow

A multi-technique approach is essential for the comprehensive characterization of this polymer, confirming its structure, purity, molecular weight, and thermal properties.

Caption: Key analytical techniques for the characterization of PFSA ionomers.

Protocol 1: Structural Verification by FT-IR Spectroscopy

Causality Statement: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups that define the polymer's structure. By comparing the spectrum of the precursor and hydrolyzed polymer, the success of the hydrolysis step can be verified.

-

Sample Preparation: A small piece of the dry polymer membrane is used directly. If the sample is a powder, it can be analyzed using a diamond ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: An FT-IR spectrum is collected, typically over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Key vibrational bands are identified:

-

-CF₂- stretching: Strong, broad absorbances around 1150-1200 cm⁻¹.

-

Symmetric S=O stretching (in -SO₃H): A characteristic peak around 1060 cm⁻¹.

-

The disappearance of the -SO₂F band (around 1470 cm⁻¹) and the appearance of the -SO₃H band confirm successful hydrolysis.

-

Protocol 2: Detailed Structural Analysis by ¹⁹F NMR

Causality Statement: Due to the high abundance of fluorine, ¹⁹F NMR is exceptionally sensitive and provides detailed information about the local chemical environment of each fluorine atom, allowing for unambiguous confirmation of the side chain structure and its attachment to the PTFE backbone.

-

Sample Preparation: The polymer is dissolved in a suitable fluorinated or aprotic polar solvent (e.g., DMSO-d₆) at an elevated temperature. A fluorine-containing reference standard (e.g., trifluoroacetic acid) may be included.

-

Data Acquisition: A high-field NMR spectrometer is used to acquire the ¹⁹F NMR spectrum.

-

Spectral Analysis: Distinct chemical shifts are assigned to the different fluorine environments:

-

-CF₂- backbone: Broad signals typically in the -120 to -126 ppm range.

-

Terminal -CF₃: Sharp signal around -80 ppm.

-

-OCF₂- and -CF₂SO₃H: Resonances for the side chain fluorines will appear at distinct chemical shifts, allowing for full structural assignment.[13]

-

Applications and Relevance to Drug Development

Primary Application: Electrochemical Systems

The primary and most well-established application for CAS 111173-25-2 (Aquivion®) is in electrochemical devices.[22] Its high proton conductivity, excellent chemical resistance, and thermal stability make it a state-of-the-art material for:

-

Proton Exchange Membranes (PEMs): Used in fuel cells and water electrolyzers, where it serves as a solid electrolyte, conducting protons from the anode to the cathode while preventing the crossover of reactant gases.[9][18][23]

-

Ionomer Binders in Catalyst Layers: Dispersions of the polymer are mixed with catalyst particles (e.g., platinum on carbon) to form catalyst inks. The ionomer ensures that protons can reach the catalyst sites, which is essential for the electrochemical reactions.[24][25]

The short side chain structure is particularly advantageous for high-temperature PEM fuel cells (operating >80°C), as it helps retain water and maintain conductivity under low-humidity conditions.[2]

Perspective for Drug Development Professionals: Fluoropolymers in Controlled Release

While PFSA ionomers are not typically used directly in drug formulations due to their superacidity and concerns related to PFAS persistence, the unique properties of fluoropolymers offer valuable insights for drug delivery design. The core principle is the modulation of hydrophobicity to control hydration and, consequently, diffusion rates.

A relevant experimental approach involves the surface modification of drug-eluting materials with fluorine. For instance, fluorination of electrospun hydrogel fibers has been shown to effectively control drug release profiles.[21]

-

Mechanism: Introducing hydrophobic C-F bonds onto the surface of a hydrophilic hydrogel matrix reduces the material's swelling potential. This hinders the diffusion of the encapsulated drug out of the matrix.

-

Outcome: This strategy can significantly decrease the initial "burst release" of a drug and prolong the total release time, which is highly desirable for creating sustained-release formulations.[21][26]

This concept of using fluorination to create hydrophobic barriers is a powerful tool in materials science that can be translated to various drug delivery systems, including films, microparticles, and implantable devices, to achieve more precise and controlled therapeutic outcomes.[26][27]

Safety and Handling

As a per- and polyfluoroalkyl substance (PFAS), this polymer should be handled with care, following established laboratory safety protocols.

-

Chemical Hazard: In its hydrolyzed sulfonic acid form, the polymer is a strong acid and can be corrosive, particularly in aqueous dispersions which can have a pH < 2.[11] Appropriate personal protective equipment (gloves, eye protection) should be worn.

-

Thermal Hazard: While thermally stable up to ~230°C, heating the polymer above this temperature can cause decomposition, releasing toxic and corrosive gases such as hydrogen fluoride and carbonyl fluoride.[11][13][16] All thermal processing (e.g., melt extrusion, annealing) must be performed in a well-ventilated area.

-

Environmental Considerations: PFSA polymers are extremely persistent in the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations for fluorinated materials.

Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.[11][16][17]

References

-

Aquivion® PFSA. (n.d.). Solvay. Retrieved January 12, 2026, from [Link]

-

Aquivion® PFSA Dispersions Product Information. (n.d.). Solvay. Retrieved January 12, 2026, from [Link]

-

CAS#:111173-25-2 Chemical Information. (2025). Chemsrc. Retrieved January 12, 2026, from [Link]

-

Cast and Reinforced Membranes from Aquivion® PFSA Dispersions. (n.d.). Solvay. Retrieved January 12, 2026, from [Link]

-

Aquivion® E87-05S Technical Data Sheet. (2017). Fuel Cell Store. Retrieved January 12, 2026, from [Link]

-

Short-side-chain proton conducting perfluorosulfonic acid ionomers. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Copolymerization of tetrafluoroethylene with perfluoro(3,6-dioxa-4-methyl-7-octene)sulfonyl fluoride in a water-emulsion medium. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Influence of Sidechain Structure and Interactions on the Physical Properties of Perfluorinated Ionomers. (2020). VTechWorks. Retrieved January 12, 2026, from [Link]

-

Mini-emulsion Polymerization of Tetrafluoroethylene and Perfluoro Sulfonylfluoride Vinyl Ether. (n.d.). DBpia. Retrieved January 12, 2026, from [Link]

-

1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid. (2025). PubChem. Retrieved January 12, 2026, from [Link]

-

Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-((trifluoroethenyl)oxy)-, polymer with tetrafluoroethene. (n.d.). US EPA. Retrieved January 12, 2026, from [Link]

-

Methods of synthesis of perfluorosulfonyl vinyl ethers (PSVE). (2024). Fluorine Notes. Retrieved January 12, 2026, from [Link]

-

Environment-friendly Emulsion Copolymerization of Chlorotrifluoroethylene and Vinyl Ethers. (2025). Chinese Journal of Polymer Science. Retrieved January 12, 2026, from [Link]

-

Approaches to the Modification of Perfluorosulfonic Acid Membranes. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Fluorination of electrospun hydrogel fibers for a controlled release drug delivery system. (2009). Acta Biomaterialia. Retrieved January 12, 2026, from [Link]

-

Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]-, polymer with 1,1,2,2-tetrafluoroethene. (n.d.). CAS Common Chemistry. Retrieved January 12, 2026, from [Link]

-

Superior Proton Exchange Membrane Fuel Cell (PEMFC) Performance Using Short-Side-Chain Perfluorosulfonic Acid (PFSA) Membrane and Ionomer. (2021). MDPI. Retrieved January 12, 2026, from [Link]

-

Perfluorosulfonic acid (PFSA)-Proton exchange membrane N212. (n.d.). Vritra Technologies. Retrieved January 12, 2026, from [Link]

-

Understanding short-side-chain perfluorinated sulfonic acid and its application for high temperature polymer electrolyte membrane fuel cells. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Syensqo Aquivion® PFSA Dispersions. (n.d.). Fuel Cell Store. Retrieved January 12, 2026, from [Link]

-

Proton exchange membranes based on the short-side-chain perfluorinated ionomer. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Physically stable and high performance Aquivion/ePTFE composite membrane for high temperature fuel cell application. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Modulating Perfluorinated Ionomer Functionality via Sidechain Chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Aquivion® ion conducting polymers. (n.d.). Syensqo. Retrieved January 12, 2026, from [Link]

-

New Advances in Perfluoroalkoxyl Co- and Terpolymers with Tetrafluoroethylene. (n.d.). CORE. Retrieved January 12, 2026, from [Link]

-

Molecular structure of a perfluorosulfonic acid (PFSA) polymer. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

High-Quality PFSA Polymer for Industrial Ion-Exchange & Catalysis. (2025). Thinkre Group. Retrieved January 12, 2026, from [Link]

-

Novel Fluorinated Ionomers for PEM Fuel Cells. (n.d.). Hydrogen Program. Retrieved January 12, 2026, from [Link]

-

Controlled Release Film Forming Systems in Drug Delivery. (2019). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Progress of Electrospun Nanofibrous Carriers for Modifications to Drug Release Profiles. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Understanding short-side-chain perfluorinated sulfonic acid and its application for high temperature polymer electrolyte membrane fuel cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:111173-25-2 | 1,1,2,2-tetrafluoroethene,1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid | Chemsrc [chemsrc.com]

- 5. Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-[(trifluoroethenyl)oxy]-, polymer with tetrafluoroethene | 111173-25-2 [chemicalbook.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 9. Approaches to the Modification of Perfluorosulfonic Acid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thinkre Group: High-Quality PFSA Polymer for Industrial Ion-Exchange & Catalysis-THINKRE™_PEM_Proton Exchange Membrane [bestpem.com]

- 11. solvay.com [solvay.com]

- 12. fuelcellstore.com [fuelcellstore.com]

- 13. Aquivion E87-12S membrane sheet, stabilized CF3 polymer chain ends, PFSA eq. wt. 870 g/mole SO3H, L 31cm W 31cm thickness 120um 1163733-25-2 [sigmaaldrich.com]

- 14. Syensqo Aquivion® PFSA Dispersions [fuelcellstore.com]

- 15. 1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid | C6HF11O4S | CID 44153897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. solvay.com [solvay.com]

- 17. solvay.com [solvay.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Fluorination of electrospun hydrogel fibers for a controlled release drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aquivion® ion conducting polymers | Syensqo [syensqo.com]

- 23. vritratech.com [vritratech.com]

- 24. researchgate.net [researchgate.net]

- 25. hydrogen.energy.gov [hydrogen.energy.gov]

- 26. Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, a prominent member of the per- and polyfluoroalkyl substances (PFAS) family. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who are engaged in the identification and characterization of complex fluorinated compounds. We will delve into the theoretical underpinnings and practical considerations for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Introduction

This compound, also known as Perfluoro(2-ethoxyethane)sulfonic acid (PFEESA), is a synthetic organofluorine compound of significant interest due to its use as a surfactant and its persistence in the environment. Its chemical structure, featuring a highly fluorinated ether tail and a polar sulfonic acid head, imparts unique properties that necessitate a multi-faceted analytical approach for unambiguous identification. This guide will provide a detailed examination of the expected spectroscopic signatures of this molecule, offering insights into the experimental choices and data interpretation that form a self-validating system for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. Below is a diagram illustrating the connectivity of atoms in this compound.

Caption: Proposed fragmentation pathway for this compound in negative ion ESI-MS.

Causality and Insights: The fragmentation of perfluoroalkyl ether sulfonic acids in ESI-MS is driven by the stability of the resulting anions. [1]The loss of neutral molecules like SO₃ is a common and diagnostic fragmentation. High-resolution mass spectrometry is essential to distinguish between fragments with similar nominal masses and to confirm elemental compositions. The observation of homologous series differing by CF₂ (m/z 49.9968) or CF₂O (m/z 65.9917) can be indicative of related PFAS contaminants in a sample. [2]

Conclusion

The spectroscopic characterization of this compound requires a combination of NMR, IR, and MS techniques. While a complete experimental dataset may not always be readily available, a thorough understanding of the principles of each technique, coupled with data from structurally similar compounds, allows for a confident and accurate elucidation of its structure. This guide provides the foundational knowledge and expected data to aid researchers in the identification and analysis of this and other complex fluorinated molecules. The integration of these analytical techniques provides a robust, self-validating system for the unambiguous characterization of this compound.

References

-

A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - NIH. [Link]

-

Mass spectral fragmentations of sulfonates - Supporting Information. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. [Link]

-

Total and class-specific analysis of per- and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonance spectroscopy - PFAS Central. [Link]

-

Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchGate. [Link]

-

Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PFAS Central. [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

-

Calculation of Fluorine and Nitrogen NMR Properties - La Trobe research repository. [Link]

-

Quantification and Identification of PFAS substances in dilute solutions by 19F-NMR spectroscopy. [Link]

-

Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) | Request PDF - ResearchGate. [Link]

-

13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]

-

13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. [Link]

-

Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure - PubMed. [Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF - ResearchGate. [Link]

-

Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC - NIH. [Link]

-

New Frontiers and Developing Applications in 19F NMR - PMC - NIH. [Link]

-

Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) - PubMed. [Link]

-

Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) | Environmental Science & Technology - ACS Publications. [Link]

-

Methanesulfonic acid (anhydrous) - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accur - Center for Human Health and the Environment. [Link]

-

¹³C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

¹H NMR spectra of calixa[3]rene sulfonic acid in (a) DMSO-d 6 and (b) D2O. - ResearchGate. [Link]

-

Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC - NIH. [Link]

-

Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples | Request PDF - ResearchGate. [Link]

-

Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs. [Link]

-

QM Assisted ML for 19F NMR Chemical Shift Prediction - ChemRxiv. [Link]

-

A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. [Link]

-

Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! - JEOL. [Link]

-

Rearrangement of aromatic sulfonate anions in the gas phase - Semantic Scholar. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. [Link]

-

The quantum-chemical calculation of NMR indirect spin–spin coupling constants Progress in Nuclear Magnetic Resonance Spectrosc - Trygve Helgaker. [Link]

-

Probing theoretical level effect on fluorine chemical shielding calculations. [Link]

-

(PDF) Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs - ResearchGate. [Link]

-

IRUG - Infrared & Raman Users Group. [Link]

-

PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST - Midac Corporation. [Link]

-

The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition - ResearchGate. [Link]

-

(PDF) Special Feature Organo-Fluorine Chemical Science - ResearchGate. [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) - EAG Laboratories. [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Complex Fluorinated Compound

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), specifically a perfluoroalkyl ether sulfonic acid (PFESA). These compounds are characterized by a fully fluorinated carbon backbone, which imparts significant chemical and thermal stability.[1] The presence of both an ether linkage (-O-) and a highly acidic sulfonic acid headgroup (-SO₃H) creates a molecule with unique physicochemical properties, driving its investigation for specialized applications in materials science and chemical synthesis.[2][3] However, the very stability that makes these molecules useful also renders them environmentally persistent, earning them the moniker "forever chemicals."[4]

Understanding the thermal stability and decomposition pathways of this specific PFESA is critical for several reasons:

-

Safe Handling and Storage: Establishing temperature limits is paramount to prevent unintentional degradation and the release of potentially hazardous smaller fluorinated compounds.

-

Material Synthesis: For applications where it serves as a precursor or catalyst, knowing its thermal limits ensures process integrity.

-

Environmental Remediation: Thermal treatment technologies like incineration and pyrolysis are key strategies for destroying PFAS.[5] A mechanistic understanding of how this compound breaks down is essential for optimizing these destruction processes and preventing the formation of equally harmful products of incomplete combustion.[1]

This guide provides a technical framework for evaluating the thermal behavior of this compound, detailing robust analytical methodologies and exploring its anticipated decomposition mechanisms based on current scientific understanding of related PFAS compounds.

Core Principles of Thermal Analysis for Fluorinated Compounds

The exceptional strength of the carbon-fluorine (C-F) bond is the primary reason for the high thermal stability of PFAS.[4] Thermal degradation is not a simple event but a complex series of reactions initiated when sufficient energy is supplied to cleave the weakest bonds in the molecule. For a compound like this compound, several bond types must be considered: C-C, C-O, C-S, and S-O.

Generally, the thermal decomposition of PFAS can proceed through several mechanisms, including:

-

Homolytic Cleavage: The breaking of a covalent bond (e.g., a C-C bond) to form two radicals. This is often a dominant initial reaction in perfluorinated chains.[6]

-

Elimination Reactions: The removal of atoms or small groups from adjacent carbons, such as the elimination of hydrogen fluoride (HF).[7]

-

Decarboxylation/Desulfonation: The cleavage of the functional headgroup. For sulfonic acids, this can be a complex process, potentially involving rearrangement into an unstable intermediate like an α-sultone before releasing sulfur dioxide (SO₂).[8][9]

Research indicates that ether bonds can weaken a perfluorinated molecule, making perfluoroether acids more susceptible to decomposition than their perfluoroalkyl counterparts with the same number of carbons.[6][10] Furthermore, the sulfonic acid functional group has been shown to accelerate decomposition and oxidation reactions compared to carboxylic acid functionalities.[11]

Key Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is required to fully characterize the thermal stability and decomposition of a compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) provides a comprehensive picture of mass loss, energetic changes, and the identity of degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset temperature of decomposition and quantifying mass loss events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It identifies thermal events like melting, crystallization, and glass transitions, and quantifies the enthalpy (ΔH) associated with these changes.[13] For decomposition, it reveals whether the process is endothermic (energy absorbing) or exothermic (energy releasing).

Evolved Gas Analysis (EGA)

EGA identifies the chemical nature of the volatile products released during decomposition.[14] This is typically achieved by coupling the gas outlet of a TGA to a spectrometer, most commonly a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS). This hyphenated technique is crucial for elucidating the decomposition pathway.[15]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide a robust and verifiable assessment of the thermal properties of this compound.

Protocol 1: TGA-MS for Decomposition Profiling

Objective: To determine the thermal decomposition profile and identify the primary gaseous byproducts.

Causality: An inert nitrogen atmosphere is used to isolate thermal decomposition from oxidation. Coupling to a mass spectrometer allows for the real-time identification of evolved gases as mass loss occurs, directly linking specific degradation products to decomposition steps.[14]

Methodology:

-

Instrument Calibration: Verify the temperature and mass accuracy of the TGA instrument using appropriate standards (e.g., calcium oxalate, indium).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or ceramic TGA pan.

-

Atmosphere and Flow Rate: Purge the TGA furnace and balance with high-purity nitrogen at a flow rate of 50-100 mL/min.

-

Thermal Program:

-

Equilibrate at 30°C for 10 minutes.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. Rationale: A 10°C/min rate is standard for survey scans, balancing resolution and experimental time.

-

-

MS Coupling:

-

Use a heated transfer line (maintained at ~200-250°C) to prevent condensation of evolved products.

-

Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-300 amu.

-

Monitor specific key ions indicative of expected fragments (e.g., m/z 64 for SO₂, m/z 69 for CF₃⁺, m/z 47 for COF⁺).

-

-

Data Analysis:

-

Correlate the mass loss steps on the TGA curve with the ion currents from the MS data.

-

Identify the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of maximum decomposition rate (Tₘₐₓ).

-

Analyze the mass spectra to identify the chemical structures of the evolved gases.

-

Protocol 2: DSC for Energetic Profiling

Objective: To identify thermal transitions (e.g., melting) and determine the energetics of decomposition.

Causality: Hermetically sealed aluminum pans are used to contain the sample and any volatiles until the pan ruptures at higher pressures, allowing for the measurement of events like melting prior to significant decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate at 0°C.

-

Ramp the temperature from 0°C to 400°C at 10°C/min. Caution: The upper temperature limit should be chosen to characterize the initial decomposition events without causing excessive pressure buildup that could damage the instrument.

-

-

Data Analysis:

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the peak area to calculate the enthalpy of transition (ΔH) in J/g.

-

Visualization of Analytical Workflow

The interconnected nature of these analyses is crucial for a comprehensive understanding.

Caption: Integrated workflow for thermal analysis.

Anticipated Decomposition Pathways and Products

While specific experimental data for this compound is not widely published, a decomposition pathway can be proposed based on studies of structurally similar perfluorinated sulfonic and ether compounds.[6][8][10]

The primary initiation steps are likely to be cleavage at the C-S bond or the C-O ether bond, as these are generally weaker than the C-C and C-F bonds in the perfluorinated backbone.[6][10]

-

Desulfonation Pathway: Computational studies on perfluorooctanesulfonic acid (PFOS) suggest that decomposition is initiated by the cleavage of the C-S bond and rearrangement to form an unstable α-sultone intermediate.[8][9] This intermediate then rapidly decomposes to release sulfur dioxide (SO₂) and a perfluoroaldehyde. This is considered a highly probable pathway.

-

Ether Cleavage Pathway: The C-O ether bond is another potential weak point.[6] Cleavage at this site would lead to the formation of two distinct perfluorinated radical species, which could then recombine or undergo further fragmentation.

The ultimate decomposition products under inert pyrolysis conditions are expected to be a mixture of smaller, volatile organofluorine compounds such as tetrafluoroethylene (TFE), hexafluoropropylene (HFP), and carbonyl fluoride (COF₂), alongside inorganic gases like SO₂.[6][7]

Caption: Proposed thermal decomposition pathways.

Summary of Expected Thermal Data

Based on literature for analogous compounds, the following table summarizes the anticipated results from a comprehensive thermal analysis. Perfluoroether sulfonic acids are generally less stable than their non-ether counterparts.[6] While PFOS requires temperatures above 450°C to decompose, the presence of the ether linkage in the target molecule likely lowers its decomposition temperature.[16]

| Parameter | Analytical Method | Expected Observation | Significance |

| Tₒₙₛₑₜ (Onset Temp.) | TGA | ~350 - 450 °C | Defines the upper limit for thermal stability. |

| Tₘₐₓ (Max Rate Temp.) | TGA (1st Derivative) | ~400 - 500 °C | Indicates the temperature of most rapid decomposition. |

| Mass Loss Events | TGA | Likely a primary, multi-stage loss | Can indicate sequential loss of functional groups and backbone fragmentation. |

| Decomposition Energetics | DSC | Exothermic peak(s) | Indicates that the decomposition process releases energy. |

| Primary Evolved Gases | TGA-MS | SO₂, COF₂, CF₃⁺, C₂F₅⁺ | Confirms desulfonation and fragmentation of the perfluoroether backbone. |

Conclusion

The thermal stability of this compound is governed by the interplay between its highly stable perfluorinated structure, a destabilizing ether linkage, and a reactive sulfonic acid headgroup. A rigorous analytical approach combining TGA, DSC, and EGA is essential for a complete characterization. The anticipated decomposition mechanism involves initial C-S or C-O bond cleavage, leading to the release of SO₂ and subsequent fragmentation of the fluorocarbon backbone. The data and protocols presented in this guide provide a robust framework for researchers to safely handle this compound, optimize its use in synthetic applications, and contribute to the development of effective thermal remediation technologies for PFAS-containing waste streams.

References

- Winchell, L. J., et al. (2022). "Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes." Environmental Science & Technology. Available at: [Link]

- Aleksandrov, K., et al. (2023). "Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids." Environmental Science & Technology. Available at: [Link]

- Xiao, Y. (2025). "Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification." Books. Available at: [Link]

- U.S. Environmental Protection Agency. "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." EPA. Available at: [Link]

- Buszek, R., et al. "Thermal decomposition of perfluorocarboxylic acids (PFCAs)." American Chemical Society. Available at: [Link]

- Liyanage, S., et al. (2021). "Thermogravimetric Studies for the Incineration of an Anion Exchange Resin Laden with Short- or Long-Chain PFAS Compounds Containing Carboxylic or Sulfonic Acid Functionalities in the Presence or Absence of Calcium Oxide." Industrial & Engineering Chemistry Research. Available at: [Link]

- PubChem. "Perfluoro(2-ethoxyethane)sulfonic acid." PubChem. Available at: [Link]

- Khan, M. Y., et al. (2019). "Decomposition kinetics of perfluorinated sulfonic acids." PubMed. Available at: [Link]

- American Chemical Society. "Thermal decomposition of two perfluoroalkyl sulfonic acids: Gaseous and condensed product formations and mechanisms." ACS Fall 2025. Available at: [Link]

- Le, H., et al. (2023). "Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms." Environmental Science & Technology. Available at: [Link]

- Aleksandrov, K., et al. (2023). "Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carb." Semantic Scholar. Available at: [Link]

- Xiao, Y. (2017). "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials." UND Scholarly Commons. Available at: [Link]

- Khan, M. Y., et al. (2019). "Decomposition Kinetics of Perfluorinated Sulfonic Acids." ChemRxiv. Available at: [Link]

- U.S. Environmental Protection Agency. "Thermal decomposition products of per- and polyfluoroalkyl substances (PFAS)." EPA. Available at: [Link]

- Hu, X., et al. (2020). "Theory and applications of differential scanning fluorimetry in early-stage drug discovery." Medicinal Research Reviews. Available at: [Link]

- Scribd. "Differential Scanning Calorimetry Overview." Scribd. Available at: [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. Buy 1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid | 31175-20-9 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Thermal decomposition products of per- and polyfluoroalkyl substances (PFAS) - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decomposition kinetics of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. measurlabs.com [measurlabs.com]

- 15. Thermal decomposition of two perfluoroalkyl sulfonic acids: Gaseous and condensed product formations and mechanisms - American Chemical Society [acs.digitellinc.com]

- 16. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

A Senior Application Scientist's Guide to the Solubility of 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid in Organic Solvents

An in-depth technical guide on the solubility of 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid in organic solvents.

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Dichotomy of a Modern Molecule

This compound (PubChem CID: 2776108) is a molecule of profound contrasts.[1] As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), it possesses a structure defined by a highly polar, hydrophilic sulfonic acid head and a robust, nonpolar, and lipophobic perfluorinated tail.[2] This inherent duality governs its physicochemical properties, making it both a powerful tool and a complex component to manage in formulation and reaction chemistry.[3][4][5] Understanding its solubility is not merely an academic exercise; it is a foundational requirement for anyone seeking to leverage its properties as a potent acid catalyst, a component in advanced polymer membranes, or a standard in analytical sciences. This guide provides an in-depth exploration of the factors governing its solubility, outlines a robust methodology for its experimental determination, and offers field-proven insights into its practical application.

Pillar 1: The Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is a function of the Gibbs free energy of mixing. For this particular molecule, the outcome is dictated by a complex interplay between its distinct moieties and the properties of the solvent.

-

The Polar Engine: The Sulfonic Acid Group (-SO₃H): This functional group is the primary driver of solubility in polar media. It is a strong Brønsted acid, readily donating its proton. This acidity, combined with the high electronegativity of the oxygen atoms, allows for powerful ion-dipole interactions and extensive hydrogen bonding with protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO).

-

The Nonpolar Shield: The Perfluoroether Tail (CF₃CF₂O-): This fully fluorinated chain is responsible for the compound's remarkable chemical and thermal stability. However, it is both hydrophobic and, critically, lipophobic. It interacts poorly with hydrocarbon-based nonpolar solvents (e.g., hexane, toluene). Its interactions are most favorable with other fluorinated molecules, a phenomenon known as "fluorophilicity."[6][7]

-

Solvent Properties of Consequence:

-

Dielectric Constant: High-dielectric-constant solvents are more effective at stabilizing the ionized sulfonate anion, promoting dissolution.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors and/or acceptors will effectively solvate the sulfonic acid headgroup.

-

Polarity/Dipole Moment: A significant dipole moment in the solvent enhances its ability to engage in favorable dipole-dipole interactions with the polar head of the solute.

-

Pillar 2: A Self-Validating Protocol for Solubility Determination

To generate trustworthy and reproducible solubility data, a rigorous experimental protocol is paramount. The isothermal shake-flask method is a gold-standard thermodynamic solubility assay.[8] The following protocol is designed as a self-validating system.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

-

System Preparation:

-

Rationale: To ensure temperature is not a variable and that solvent purity is guaranteed.

-

Action: Place a series of sealed vials, each containing a magnetic stir bar and a precise volume (e.g., 2.0 mL) of the desired organic solvent, into a temperature-controlled shaker bath set to 25 °C. Allow the solvents to thermally equilibrate for at least 60 minutes.

-

-

Initiation of Saturation:

-

Rationale: To create a slurry where the solvent is saturated with the solute, with an excess of solid material present to ensure equilibrium can be reached.

-

Action: Add an excess of this compound to each vial. The amount should be sufficient to ensure a visible amount of undissolved solid remains at the end of the experiment. Seal the vials immediately.

-

-

Equilibration:

-

Rationale: To allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For complex molecules, this can take a significant amount of time.

-

Action: Agitate the vials in the shaker bath at a constant speed and 25 °C for 48 hours.

-

-

Equilibrium Validation & Sampling (The Trustworthiness Check):

-

Rationale: To confirm that the measured concentration is stable and represents true equilibrium. This is the core of the self-validating process.

-

Action: At the 24-hour and 48-hour marks, briefly pause agitation. Allow the solid to settle for 30 minutes. Carefully withdraw a small aliquot (e.g., 100 µL) of the clear supernatant using a syringe fitted with a 0.22 µm PTFE filter. The concentrations from both time points should agree within an acceptable margin of error (e.g., <5%) to confirm equilibrium has been reached. If not, the experiment should be extended.

-

-

Quantification:

-

Rationale: To accurately determine the concentration of the dissolved solute in the saturated solution.

-

Action: Accurately dilute the filtered aliquot in a suitable solvent (e.g., methanol or water). Quantify the concentration using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) or by titration with a standardized base if interferences are absent.

-

-

Data Calculation:

-

Rationale: To express the solubility in standard units.

-

Action: Using the measured concentration and the dilution factor, calculate the solubility in units of mg/mL or g/100g of solvent. Perform the entire experiment in triplicate for each solvent to establish reproducibility.

-

Experimental Workflow Diagram

Caption: A self-validating workflow for isothermal solubility determination.

Pillar 3: Quantitative Data and Mechanistic Interpretation

The following table summarizes the expected solubility of this compound across a spectrum of organic solvents, based on established principles for perfluoroalkyl sulfonic acids.

| Solvent Category | Solvent | Dielectric Constant (25°C) | H-Bonding | Expected Solubility ( g/100g solvent) | Primary Interaction Mechanism |

| Polar Protic | Water | 78.5 | Donor & Acceptor | > 100 (Miscible) | Ion-Dipole, Strong H-Bonding |

| Methanol | 32.7 | Donor & Acceptor | > 100 (Miscible) | Strong H-Bonding | |

| Ethanol | 24.6 | Donor & Acceptor | Very High (>50) | Strong H-Bonding | |

| Polar Aprotic | DMSO | 46.7 | Acceptor | Very High (>50) | Strong Dipole-Dipole |

| Acetonitrile | 36.6 | Acceptor | Moderate (5-20) | Dipole-Dipole | |

| Acetone | 20.7 | Acceptor | Moderate (5-20) | Dipole-Dipole | |

| Tetrahydrofuran (THF) | 7.5 | Acceptor | Low (1-5) | Dipole-Dipole, Low Dielectric | |

| Nonpolar | Dichloromethane | 8.9 | Weak Donor | Very Low (<1) | Weak Dipole, Poor Solvation |

| Toluene | 2.4 | None | Insoluble (<0.1) | Mismatch in Polarity | |

| n-Hexane | 1.9 | None | Insoluble (<0.1) | Mismatch in Polarity |

Analysis of Solubility Behavior

The data clearly demonstrates that "like dissolves like" is the governing principle, but with a fluorinated nuance.

-

High Solubility: The compound is exceptionally soluble in polar protic solvents (water, methanol) and highly polar aprotic solvents (DMSO). This is a direct result of the powerful interactions between the solvent and the sulfonic acid headgroup.

-

Moderate Solubility: Solvents like acetonitrile and acetone can solvate the polar headgroup to some extent but lack the hydrogen-bond donating ability of protic solvents and the strong dipole of DMSO, resulting in lower, yet still significant, solubility.

-

Insolubility: Nonpolar solvents like hexane and toluene are fundamentally incompatible with the highly polar sulfonic acid group and have no favorable "fluorophilic" interactions with the tail, leading to negligible solubility. The energy required to break the strong solute-solute interactions is not compensated by weak solute-solvent interactions.

Logical Relationship Diagram

Caption: Relationship between solute structure, solvent type, and solubility.

Conclusion for the Practicing Scientist

For professionals in research and development, this guide provides a clear framework for handling this compound. For homogeneous catalysis or formulations, polar solvents such as methanol, ethanol, or DMSO are the logical first choice. For purification via precipitation, a nonpolar solvent like n-hexane or toluene would serve as an effective anti-solvent. It is also critical to consider solvent stability, as some perfluoroalkyl ether acids have shown degradation in certain aprotic organic solvents like acetone and acetonitrile over time.[9] Therefore, for the preparation of analytical stock solutions intended for long-term storage, methanol is often a superior choice over acetonitrile.[9] By understanding the fundamental principles and employing rigorous, self-validating experimental methods, you can confidently and effectively integrate this powerful molecule into your workflows.

References

-

Title: Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods Source: PubMed URL: [Link]

-

Title: Perfluoroalkyl sulfonic and carboxylic acids: A critical review of physicochemical properties, levels and patterns in waters and - Taylor & Francis Online Source: Taylor & Francis Online URL: [Link]

-

Title: Perfluoroalkyl sulfonic and carboxylic acids: A critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods - Taylor & Francis Online Source: Taylor & Francis Online URL: [Link]

-

Title: The factors that influence solubility in perfluoroalkane solvents | Request PDF Source: ResearchGate URL: [Link]

-

Title: Perfluoroalkyl sulfonic and carboxylic acids: A critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods Source: ResearchGate URL: [Link]

-

Title: Perfluoroalkyl sulfonic and carboxylic acids: A critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods Source: Semantic Scholar URL: [Link]

-

Title: Perfluoro(2-ethoxyethane)sulfonic acid | C4HF9O4S | CID 2776108 Source: PubChem URL: [Link]

-

Title: 1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid Source: PubChem URL: [Link]

-

Title: The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates | Langmuir Source: ACS Publications URL: [Link]

- Title: Ethanesulfonic acid, 2-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)

-

Title: 2-(1,2,2,2-Tetrafluoroethoxy)perfluoroethanesulfonic acid | C4H2F8O4S | CID 87285272 Source: PubChem URL: [Link]

-

Title: 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride Source: PubChem URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

-

Title: Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants Source: PubMed URL: [Link]

-

Title: Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? Source: Chemistry Stack Exchange URL: [Link]

-

Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

-

Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Asian Journal of Chemistry URL: [Link]

- Title: Method for determining solubility of a chemical compound Source: Google Patents URL

-

Title: Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-((trifluoroethenyl)oxy)-, polymer with tetrafluoroethene - Substance Details Source: EPA URL: [Link]

-

Title: Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis Source: PMC - NIH URL: [Link]

Sources

- 1. Perfluoro(2-ethoxyethane)sulfonic acid | C4HF9O4S | CID 2776108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

"environmental fate and transport of 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid"

An In-depth Technical Guide on the Environmental Fate and Transport of 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic Acid

Introduction

This compound is a member of the vast and complex class of per- and polyfluoroalkyl substances (PFAS). Structurally, it is a perfluoroalkyl ether sulfonic acid (PFESA), characterized by a fully fluorinated carbon chain containing an ether linkage and terminating in a sulfonic acid functional group. While specific research on this particular compound is not extensively available in public literature, its chemical structure allows for a scientifically grounded extrapolation of its environmental behavior based on the well-documented fate and transport of similar PFAS, such as perfluorooctane sulfonate (PFOS) and other ether-containing PFAS.

This guide, intended for researchers, environmental scientists, and drug development professionals, provides a comprehensive overview of the anticipated environmental fate and transport of this compound. By synthesizing data from analogous compounds, we will explore its physicochemical properties, environmental mobility, persistence, and bioaccumulation potential, and detail the state-of-the-art analytical methodologies required for its detection and quantification.

Part 1: Physicochemical Properties and Environmental Partitioning

The environmental behavior of any chemical is fundamentally governed by its physical and chemical properties.[1][2] For this compound, its structure—a hydrophilic sulfonic acid head and a hydrophobic, yet lipophobic, perfluoroether tail—defines it as a potent anionic surfactant.[3][4]

Inferred Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale and Significance |

| Molecular Formula | C₄HF₉O₄S | Derived from its chemical name. |

| Water Solubility | High | The sulfonic acid group is highly polar and will be deprotonated to form a soluble anion at typical environmental pH values. This high solubility facilitates transport in aqueous systems.[1] |

| Vapor Pressure | Very Low | As an ionic salt at environmental pH, it is essentially non-volatile.[5] |

| Henry's Law Constant | Very Low | Due to high water solubility and low vapor pressure, it will strongly partition to water rather than air.[5] |

| pKa | < 1 | The sulfonic acid group is a very strong acid, meaning it will exist as an anion (sulfonate) in virtually all environmental media. This anionic state dictates its interaction with soils and sediments. |

| Octanol-Water Partition Coefficient (Kow) | Moderate to High | While the fluorinated tail is hydrophobic, the ether linkage and overall structure can influence this value. It is expected to be lower than a non-ether PFSA of similar chain length. This property influences bioaccumulation and sorption to organic carbon. |

These properties dictate that once released into the environment, this compound will predominantly reside in the aqueous phase. Its surfactant nature means it will also accumulate at interfaces, such as the air-water interface in the vadose zone or on the surface of water bodies.[3][4][6]

Caption: High resistance of PFAAs to environmental degradation.

Part 3: Environmental Transport and Mobility

The mobility of this compound is primarily dictated by its high water solubility and anionic nature. [1][3] Transport in Water In surface water and groundwater, it is expected to be highly mobile, traveling with the flow of water with minimal retardation. [1]This can lead to the formation of large, dilute contaminant plumes in groundwater and widespread distribution in river systems.

Transport in Soil and Sediment While mobile, some retention in soil and sediment will occur. The primary mechanisms are:

-

Hydrophobic Interactions: The perfluoroether tail will sorb to organic carbon in soil and sediment. Longer-chain PFAS generally sorb more strongly. [3][7]* Electrostatic Interactions: As an anion, it can bind to positively charged sites on minerals (like iron and aluminum oxides), especially at lower pH. [6][8] However, in most circumneutral pH soils, electrostatic repulsion from negatively charged clay and organic matter surfaces will limit sorption and enhance mobility.

Factors Influencing Mobility in Porous Media

| Factor | Influence on Mobility | Causality |

| Soil Organic Carbon (SOC) | Decreases Mobility | Hydrophobic sorption of the fluorinated tail to SOC acts as a primary retention mechanism. [1] |

| pH | Increases Mobility at Higher pH | As pH increases, mineral surfaces become more negatively charged, increasing electrostatic repulsion with the anionic sulfonate head group. |

| Clay Content | Variable | Clay surfaces are typically negative, causing repulsion. However, positively charged mineral oxide domains within the clay fraction can serve as sorption sites. [6] |

| Ionic Strength | Decreases Mobility | Higher concentrations of cations (e.g., Ca²⁺) in the water can shield the negative charge of the sulfonate group and soil surfaces, reducing repulsion and potentially forming cation bridges, which enhances sorption. [6] |

Part 4: Bioaccumulation and Trophic Transfer

PFAS exhibit unique bioaccumulation behavior. Unlike traditional persistent organic pollutants that partition into fats, PFAAs primarily bind to proteins in the blood (serum albumin) and liver (liver fatty acid binding proteins). [9] Bioaccumulation Mechanisms The primary mechanism for bioaccumulation of this compound is expected to be protein binding. [9][10]This leads to accumulation in well-perfused, protein-rich tissues like the liver and blood, rather than adipose tissue. [11]The chain length and functional group are critical determinants of bioaccumulation potential; longer-chain PFAS tend to bioaccumulate more. [12][13]The presence of an ether linkage may influence the binding affinity and bioaccumulation factor compared to a traditional PFSA, but it is still expected to be bioaccumulative.

Caption: Trophic transfer and biomagnification pathway.

Part 5: Standardized Analytical Methodology

Accurate quantification of PFAS at ultra-trace levels (parts per trillion) is essential for assessing environmental contamination. The gold standard for PFAS analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [14]The following protocol is based on widely accepted methods like US EPA Method 1633 for non-potable water and solids. [15] Protocol: Analysis of this compound in Water

-

Sample Collection:

-

Sample Fortification (Isotope Dilution):

-

Spike the sample with a known concentration of a mass-labeled isotopic analogue of the target analyte (e.g., ¹³C- or ¹⁸O-labeled).

-

Causality: Isotope dilution is critical for achieving high accuracy and precision. The labeled standard behaves identically to the native analyte throughout extraction and analysis, correcting for any matrix effects or losses during sample preparation. [15][17]

-

-

Solid-Phase Extraction (SPE):

-

Pass the fortified water sample through an SPE cartridge (e.g., weak anion exchange or polymeric reversed-phase).

-

The analyte and its labeled standard are retained on the sorbent while interferences are washed away.

-

Causality: SPE serves to concentrate the analyte from a large sample volume and clean it up from matrix components (e.g., salts, humic acids) that could interfere with LC-MS/MS analysis. [14][17]

-

-

Elution and Concentration:

-

Elute the analytes from the SPE cartridge using a small volume of an appropriate solvent (e.g., methanol with a basic modifier).

-

Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Inject the final extract into an LC-MS/MS system.

-

Liquid Chromatography (LC): Separate the target analyte from other PFAS and remaining matrix components using a C18 or similar column with a gradient of mobile phases (e.g., water and methanol with ammonium acetate or another buffer).

-

Tandem Mass Spectrometry (MS/MS): Detect and quantify the analyte using electrospray ionization in negative mode (ESI-). Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native analyte and its labeled internal standard for definitive identification and quantification. [14][17]

-

Caption: Analytical workflow for PFAS in environmental samples.

Conclusion

While direct experimental data for this compound remains limited, a robust scientific framework based on its chemical structure and the behavior of analogous PFAS allows for a clear projection of its environmental fate. It is expected to be a highly persistent, mobile, and bioaccumulative contaminant. Its primary distribution will be within the hydrosphere, where it can travel long distances in groundwater and surface waters. Its resistance to all forms of environmental degradation makes it a terminal and permanent contaminant, while its affinity for proteins drives accumulation in biota. The analytical methods are well-established, relying on isotope dilution LC-MS/MS to achieve the necessary sensitivity and accuracy for environmental monitoring and risk assessment. Further research is imperative to refine our understanding of this specific compound and the broader class of ether-containing PFAS.

References

- Eurofins Environment Testing Australia Pty Ltd. (2022). ANALYTICAL METHOD SUMMARIES.

- Barr Engineering. (2023). PFAS analytical methods.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 10881108, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride.

- ITRC. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).

- MDPI. (2022). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS)

- ITRC. (2023). Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances.

- ITRC. (2023). Adoption of Analytical Methods for Identifying CEC - Contaminants of Emerging Concern.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 44153897, 1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid.

- ITRC. (2020). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances.

- ITRC. (2023). Environmental Fate and Transport Processes – PFAS — Per- and Polyfluoroalkyl Substances.

- Ng, C. A., & Hungerbühler, K. (2014). Bioaccumulation of perfluorinated alkyl acids: observations and models. Environmental science & technology, 48(9), 4637-4648.

- Sharma, B., et al. (2021). Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment. ACS Environmental Au, 1(1), 18-34.

- ITRC. (2023). Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances.

- National Ground Water Association. (2021).

- Liddie, A. J., et al. (2022). Exposure pathways and bioaccumulation of per- and polyfluoroalkyl substances in freshwater aquatic ecosystems: Key considerations. Science of The Total Environment, 822, 153561.

- Anderson, R. H., et al. (2022). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS) at Aqueous Film Forming Foam (AFFF) Discharge Sites: A Review.

- Popenda, A., et al. (2022). A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. International Journal of Molecular Sciences, 23(19), 11461.

- ResearchGate. (2020). Bioaccumulation and Uptake Kinetics of Per- and Polyfluoroalkyl Substances in Pimephales promelas.

- Liu, Y., et al. (2016). Bioaccumulation of perfluoroalkyl acids including the isomers of perfluorooctane sulfonate in carp (Cyprinus carpio) in a sediment/water microcosm. Environmental toxicology and chemistry, 35(12), 3005-3013.

- Wackett, L. P. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 14(5), 1795-1807.

- ResearchGate. (2024).

- Environmental Working Group. EWG's Tap Water Database: Ethanesulfonic acid, 2-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 164596, 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane.

- Hall, S., et al. (2024). Distinctive adsorption and transport behaviors of short-chain versus long-chain perfluoroalkyl acids in a river sediment. Environmental Science and Pollution Research, 31(41), 1-13.

- Im, J., et al. (2019). Biotic and Abiotic Dehalogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): Implications for Bacterial Detoxification of Chlorinated Ethenes. Environmental science & technology, 53(20), 11848-11857.

- Rahman, M. F., et al. (2023). Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) Adsorption onto Different Adsorbents: A Critical Review of the Impact of Their Chemical Structure and Retention Mechanisms in Soil and Groundwater.

- ResearchGate. (2019). Biotic and Abiotic Dehalogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)

- Battelle. (2019). Biotic and Abiotic Degradation of 1,1,2-Trichloro-1,2,2-Trifluoroethane (CFC-113)

Sources

- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. nccoast.org [nccoast.org]

- 4. ngwa.org [ngwa.org]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS) at Aqueous Film Forming Foam (AFFF) Discharge Sites: A Review | MDPI [mdpi.com]

- 7. Distinctive adsorption and transport behaviors of short-chain versus long-chain perfluoroalkyl acids in a river sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bioaccumulation of perfluorinated alkyl acids: observations and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exposure pathways and bioaccumulation of per- and polyfluoroalkyl substances in freshwater aquatic ecosystems: Key considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioaccumulation of perfluoroalkyl acids including the isomers of perfluorooctane sulfonate in carp (Cyprinus carpio) in a sediment/water microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. barr.com [barr.com]

- 16. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Navigating the Toxicological Landscape of 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Novel Per- and Polyfluoroalkyl Substance (PFAS)

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, a member of the vast family of per- and polyfluoroalkyl substances (PFAS), presents a significant challenge to toxicologists and drug development professionals. Due to their widespread use and environmental persistence, understanding the toxicological and safety profiles of individual PFAS is paramount for human health risk assessment. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, including its physicochemical properties, available toxicological data, and a framework for its safety assessment based on established methodologies for related PFAS compounds. Given the limited direct data on this specific molecule, this guide employs a scientifically grounded read-across approach, leveraging data from structurally similar and well-studied PFAS to infer potential toxicological endpoints.

Physicochemical Properties: The Foundation of Toxicological Behavior

The toxicokinetics and toxicodynamics of a chemical are intrinsically linked to its physicochemical properties. For this compound, also known by its synonym NVHOS, these properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C4HF9O4S | PubChem[1] |

| Molecular Weight | 298.11 g/mol | PubChem[2] |

| Synonyms | NVHOS, Perfluoro(2-ethoxyethane)sulfonic acid | PubChem[1][3] |

The structure of this compound, characterized by a short carbon chain and an ether linkage, is a key determinant of its environmental and biological behavior. The sulfonate group contributes to its polarity and potential for environmental mobility[4].

Toxicokinetics: A Journey Through the Body

While specific ADME data for this compound are not extensively documented, insights can be drawn from the broader class of PFAS and limited human observations.

Absorption: Like many PFAS, oral ingestion is a primary route of exposure. The presence of PFAS in drinking water and food is a significant public health concern[5].